molecular formula C12H18O4 B165914 Butopyronoxyl CAS No. 532-34-3

Butopyronoxyl

Cat. No.: B165914
CAS No.: 532-34-3
M. Wt: 226.27 g/mol
InChI Key: OKIJSNGRQAOIGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Butopyronoxyl can be synthesized through the esterification of 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous esterification of the acid with butanol in the presence of an acid catalyst. The reaction mixture is then purified through distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Butopyronoxyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butopyronoxyl has a wide range of applications in scientific research:

Mechanism of Action

Butopyronoxyl exerts its effects primarily through its repellent action. It interferes with the olfactory receptors of insects, reducing their attraction to the host. The compound’s molecular structure allows it to bind to specific receptors, blocking the sensory pathways that insects use to locate their targets .

Comparison with Similar Compounds

Similar Compounds

    DEET (N,N-Diethyl-meta-toluamide): Another widely used insect repellent.

    Picaridin (Icaridin): Known for its effectiveness and lower toxicity compared to DEET.

    IR3535 (Ethyl butylacetylaminopropionate): A synthetic repellent with a good safety profile.

Uniqueness

Butopyronoxyl is unique due to its specific molecular structure, which provides a different mode of action compared to other repellents. Its effectiveness against a broad range of biting insects and its relatively low toxicity make it a valuable compound in the development of insect repellent products .

Properties

IUPAC Name

butyl 2,2-dimethyl-4-oxo-3H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18O4/c1-4-5-6-15-11(14)10-7-9(13)8-12(2,3)16-10/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIJSNGRQAOIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=O)CC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2040319
Record name 2,2-Dimethyl-6-carbobutoxy-2,3-dihydro-4-pyrone
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Molecular Weight

226.27 g/mol
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Physical Description

Yellow to pale reddish-brown liquid with an aromatic odor; Affected slowly by light; [Hawley]
Record name Butopyronoxyl
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Boiling Point

256-270 °C @ 760 mm Hg
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Solubility

Practically insol in water; miscible with alcohol, chloroform, ether, glacial acetic acid, SOL IN BENZENE, PRACTICALLY INSOL IN GLYCEROL; SLIGHTLY SOL IN ETHYLENE GLYCOL, REFINED PETROLEUM OILS
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Density

1.052-1.060 @ 25 °C/25 °C
Record name INDALONE
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Color/Form

Yellow to pale reddish-brown liquid

CAS No.

532-34-3
Record name Butopyronoxyl
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Record name 2H-Pyran-6-carboxylic acid, 3,4-dihydro-2,2-dimethyl-4-oxo-, butyl ester
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Record name 2,2-Dimethyl-6-carbobutoxy-2,3-dihydro-4-pyrone
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Record name Butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate
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Record name BUTOPYRONOXYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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